1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol
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Overview
Description
1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Scientific Research Applications
1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and dyestuffs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperidine with methylating agents to introduce the methyl groups at the 1, 3, and 5 positions. The reaction conditions often include the use of strong bases and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-one.
Reduction: Formation of 1,3,3,5-Tetramethyl-4-phenylpiperidine.
Substitution: Formation of various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A precursor in the synthesis of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol.
1,3,3,5-Tetramethyl-4-phenylpiperidin-4-one: An oxidized form of the compound.
1,3,3,5-Tetramethyl-4-phenylpiperidine: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and phenyl ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3,3,5-tetramethyl-4-phenylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-16(4)11-14(2,3)15(12,17)13-8-6-5-7-9-13/h5-9,12,17H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQZNUWYPMFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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